molecular formula C11H8N2O B568063 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile CAS No. 1374651-80-5

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile

Cat. No.: B568063
CAS No.: 1374651-80-5
M. Wt: 184.198
InChI Key: NGGNBQMMMBXBRU-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Ugi reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinolinone and dihydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of protein synthesis or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-5-4-9-6-8(7-12)2-3-10(9)11(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGNBQMMMBXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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